
3-(Trifluoromethyl)pyridine-5-acetonitrile
概要
説明
3-(Trifluoromethyl)pyridine-5-acetonitrile is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an acetonitrile group at the 5-position.
準備方法
The synthesis of 3-(Trifluoromethyl)pyridine-5-acetonitrile can be achieved through several methods. One common approach involves the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production often involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
化学反応の分析
3-(Trifluoromethyl)pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted products.
科学的研究の応用
3-(Trifluoromethyl)pyridine-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It is a crucial component in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, such as pesticides and herbicides
作用機序
The mechanism of action of 3-(Trifluoromethyl)pyridine-5-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is strongly electron-withdrawing, which influences the compound’s reactivity and binding affinity to various biological targets. This electron-withdrawing property enhances the compound’s stability and bioavailability, making it effective in its applications .
類似化合物との比較
3-(Trifluoromethyl)pyridine-5-acetonitrile can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFIMIUJZHVVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




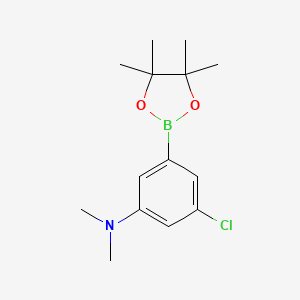
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
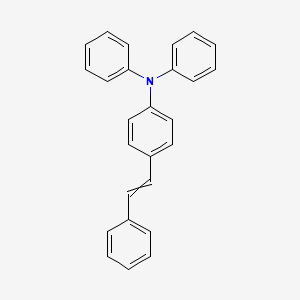

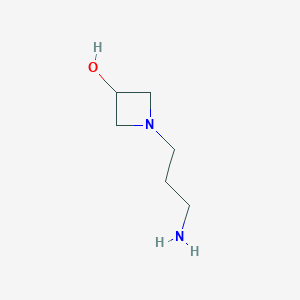


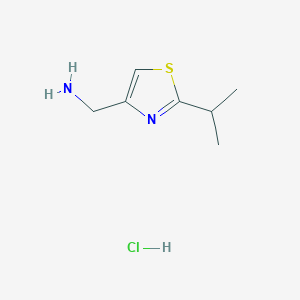
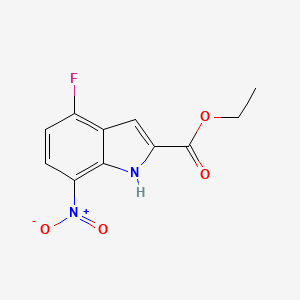
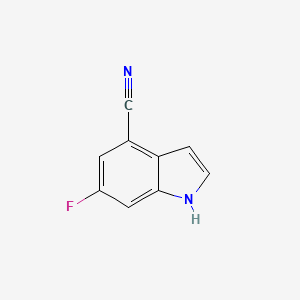
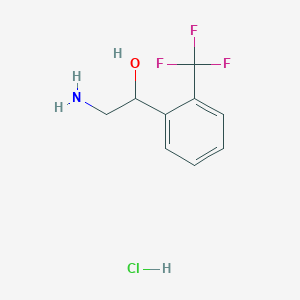
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
